Ethyl 3-aminobenzoate
Overview
Description
Ethyl 3-aminobenzoate, also known as the ethyl ester of 3-aminobenzoic acid, is a clear yellow to light brown liquid or low melting compound . It is mainly used as an anesthetic for fish . It is also used for the euthanasia of all fish species, especially zebrafish, which is commonly used in research .
Synthesis Analysis
Ethyl 3-aminobenzoate can be prepared from 3-aminobenzoic acid and ethanol by Fischer esterification . More detailed synthesis methods and analysis can be found in relevant scientific papers .Molecular Structure Analysis
The linear formula of Ethyl 3-aminobenzoate is H2NC6H4CO2C2H5 . The molecular weight is 165.19 . More detailed molecular structure information can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis
Ethyl 3-aminobenzoate belongs to the class of ester-type anaesthetics . More detailed chemical reaction analysis can be found in relevant scientific papers .Physical And Chemical Properties Analysis
Ethyl 3-aminobenzoate is a clear yellow to light brown liquid or low melting compound . It is soluble in ethanol, chloroform, or ether, slightly soluble in fatty oil, and slightly soluble in water .Scientific Research Applications
H2NC6H4CO2C2H5 H_2NC_6H_4CO_2C_2H_5 H2NC6H4CO2C2H5
, is a compound with a variety of applications in scientific research. Below is a comprehensive analysis focusing on unique applications of Ethyl 3-aminobenzoate:Anesthetic for Aquatic Animals
Ethyl 3-aminobenzoate is used as an anesthetic in aquatic environments. It is particularly effective for immobilizing fish during marking, transport, or invasive procedures like the implantation of electronic tags . This application is crucial for ecological studies and fisheries management.
Synthesis of Pharmaceutical Compounds
This compound serves as a precursor in the synthesis of benzocaine, a local anesthetic widely used in the pharmaceutical industry . Its role in the production of benzocaine highlights its importance in medical applications and drug development.
Chemical Intermediate
Ethyl 3-aminobenzoate acts as an intermediate in organic synthesis. It can be used to produce various derivatives that have potential applications in dyes, pigments, and other specialty chemicals .
Spectroscopic Studies
Due to its distinct chemical structure, Ethyl 3-aminobenzoate is used in spectroscopic studies to understand molecular interactions and dynamics. Its absorption and emission properties make it a valuable tool in analytical chemistry .
Material Science Research
Researchers utilize Ethyl 3-aminobenzoate in material science to modify the properties of polymers and create new materials with desired characteristics such as enhanced durability or electrical conductivity .
Biological Studies
In biological research, Ethyl 3-aminobenzoate is employed to study enzyme reactions and protein interactions. It can act as a substrate or inhibitor in enzymatic assays, providing insights into biochemical pathways .
Educational Purposes
In academic settings, Ethyl 3-aminobenzoate is used for teaching purposes. It is involved in laboratory experiments that demonstrate fundamental concepts in organic chemistry and synthesis .
Environmental Science
Lastly, Ethyl 3-aminobenzoate finds application in environmental science. It can be used to trace organic pollutants and study their behavior and breakdown in ecosystems .
Mechanism of Action
Target of Action
Ethyl 3-aminobenzoate, also known as tricaine methanesulfonate , primarily targets the sodium channels in the nervous system . Sodium channels play a critical role in physiology as they rapidly transmit depolarizing impulses throughout cells and cell networks, enabling the coordination of higher processes .
Mode of Action
The compound operates by preventing sodium ions from entering the cell, thereby silencing action potentials . This interaction with sodium channels inhibits nerve membrane excitability, effectively blocking the generation of action potentials .
Biochemical Pathways
This disruption can lead to a state of anesthesia or sedation in organisms, such as fish .
Result of Action
The primary result of ethyl 3-aminobenzoate’s action is the induction of anesthesia or sedation . By blocking sodium channels and inhibiting nerve membrane excitability, the compound suppresses the nervous system, reducing sensory perception and voluntary movement .
Action Environment
Ethyl 3-aminobenzoate is used in a variety of environments, primarily in aquatic settings for the anesthesia of fish . Environmental factors such as temperature can influence the compound’s action, efficacy, and stability . For instance, cooler temperatures may slow the diffusion rates and decrease the clearance rate of the compound from the nerve site .
Safety and Hazards
properties
IUPAC Name |
ethyl 3-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCBYSBVJIMENC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
50930-41-1 (hydrochloride), 886-86-2 (methyl sulfate) | |
Record name | Tricaine | |
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DSSTOX Substance ID |
DTXSID1044011 | |
Record name | Ethyl 3-aminobenzoate | |
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Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS], White solid; [Merck Index] Light grey powder; [Sigma-Aldrich MSDS] | |
Record name | Ethyl 3-aminobenzoate | |
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Record name | Tricaine | |
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Product Name |
Ethyl 3-aminobenzoate | |
CAS RN |
582-33-2 | |
Record name | Ethyl 3-aminobenzoate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=582-33-2 | |
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Record name | Tricaine | |
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Record name | Ethyl 3-aminobenzoate | |
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Record name | Benzoic acid, 3-amino-, ethyl ester | |
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Record name | Ethyl 3-aminobenzoate | |
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Record name | Ethyl 3-aminobenzoate | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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